BMAI-1 allergen
Description
Overview of Cereal Allergens and Occupational Sensitization
Cereal grains are a significant source of allergens that can cause sensitization through inhalation, particularly in occupational settings. worldallergy.net "Baker's asthma" is one of the most common forms of occupational asthma, primarily caused by inhaling flour dust from cereals like wheat, rye, and barley. worldallergy.net Workers in bakeries, mills, and even some wood industries that use cereal flours in adhesives are at risk of developing respiratory symptoms and allergic sensitization. nih.govnih.gov
Among the various proteins found in cereals, several have been identified as major allergens. The most prominent group implicated in baker's asthma belongs to the α-amylase/trypsin inhibitor family. worldallergy.net These low molecular weight proteins are common in wheat, rye, and barley and are potent sensitizers. worldallergy.netnih.gov Sensitization in the workplace is often due to differences in exposure, with cereals being the main sensitizers for bakers and farmers. nih.gov The high frequency of sensitization can also be influenced by cross-reactivity between allergens from different grass and cereal pollens. eurannallergyimm.comeurannallergyimm.com
Table 1: Common Cereal Allergens in Occupational Settings This table is interactive. You can sort and filter the data.
| Allergen Family | Common Cereal Sources | Associated Condition |
|---|---|---|
| α-amylase/trypsin inhibitors | Wheat, Barley, Rye | Baker's Asthma worldallergy.net |
| Profilins | Barley | Pollen-food syndrome |
| β-amylase | Barley | Food Allergy foodstandards.gov.au |
| γ-hordein | Barley | Food Allergy, WDEIA* foodstandards.gov.au |
| γ-secalin | Rye | Food Allergy, WDEIA* foodstandards.gov.au |
WDEIA: Wheat-dependent exercise-induced anaphylaxis
Historical Context of BMAI-1 Allergen Identification
The formal system for allergen nomenclature, established under the World Health Organization and International Union of Immunological Societies (WHO/IUIS), provides a systematic way to name allergens based on the genus and species of their source. allergen.orgunl.edu This system was developed to bring clarity and consistency to a field where allergens were historically named at the discretion of the researchers who first identified them. allergen.orgallergen.org
Table 2: this compound Profile This table is interactive. You can sort and filter the data.
| Property | Description | Source |
|---|---|---|
| Official Name | Hor v 15 | WHO/IUIS foodstandards.gov.au |
| Common Name | BMAI-1 (Barley Monomeric Amylase Inhibitor-1) | nih.gov |
| Source | Barley (Hordeum vulgare) endosperm | nih.gov |
| Protein Family | α-amylase/trypsin inhibitors | worldallergy.netnih.gov |
| Molecular Weight | 14.5 kDa | nih.gov |
| Biochemical Nature | Glycosylated monomeric protein | nih.gov |
| Gene Name | Iam1 | nih.gov |
| Chromosomal Location | Chromosome 2 (Barley) | nih.gov |
| Clinical Relevance | Major allergen in Baker's Asthma | nih.gov |
Properties
CAS No. |
148998-37-2 |
|---|---|
Molecular Formula |
C23H33NO2 |
Synonyms |
BMAI-1 allergen |
Origin of Product |
United States |
Molecular Characterization and Classification of Bmai 1 Allergen
Isolation and Biochemical Identification of BMAI-1
Protein Family Classification: α-Amylase/Trypsin-Inhibitor Family
Molecular Weight and Primary Structure Analysis of BMAI-1
Comparative Analysis with Homologous Cereal Allergens (e.g., Wheat Alpha-Amylase Inhibitors)
Post-Translational Modifications and Allergenicity: The Non-Glycosylated Nature of BMAI-1 in Contrast to Glycosylated Counterparts
Structural Biology and Epitope Mapping of Bmai 1 Allergen
Advanced Structural Determination Methodologies in Allergenetics
Understanding the three-dimensional structure of allergens is fundamental to identifying the regions recognized by the immune system, known as epitopes. Advanced structural determination methodologies play a critical role in allergenetics by providing high-resolution insights into allergen conformation and interaction with antibodies. These techniques are essential for detailed molecular studies and the analysis of antigenic determinants nih.gov.
X-ray Crystallography Applications to Allergen Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Identification and Characterization of BMAI-1 Epitopes
The identification and characterization of IgE-binding epitopes on allergens are crucial for understanding allergic responses and for the development of improved diagnostics and therapeutics, such as epitope-specific immunotherapy frontiersin.orgfrontiersin.org. Epitopes are the specific regions on an allergen that are recognized and bound by IgE antibodies nih.gov. These can be classified into linear and conformational epitopes frontiersin.org.
Linear Epitope Delineation
Conformational Epitope Identification
| Epitope Type | Location/Description | Key Residues/Features | Determination Method(s) Implied |
| Conformational | Single asparagine-linked complex glycan | Beta 1->2 xylose, Alpha 1->3 fucose | Biochemical analysis, IgE binding assays oup.comresearchgate.net |
| Linear | Peptides from enzymatic cleavage (role in IgE binding explored) | Not specifically delineated in results | Peptide analysis, IgE binding assays oup.com |
Molecular Interactions at the Allergen-Antibody Interface
The interaction between an allergen and IgE antibodies is a key event in initiating allergic reactions. This interaction occurs at the interface between the allergen's epitope and the IgE antibody's paratope. uniprot.orgacs.org
Specific IgE-Binding Sites on BMAI-1
Structural Homology and Cross-Reactivity Implications for BMAI-1
| Property | Value | Source(s) |
| Recommended Name | Alpha-amylase inhibitor BMAI-1 | uniprot.org |
| Allergen Name | Hor v 15 (Obsolete: BMAI-1), Hor v 1 | nih.govuniprot.org |
| Organism | Hordeum vulgare (Barley) | uniprot.org |
| Protein Family | Alpha-amylase/trypsin inhibitor family | uniprot.orguni-freiburg.der-project.org |
| Molecular Weight | ~14.5 kDa | nih.govr-project.org |
| Mature Sequence Length | 132 amino acids | r-project.org |
| Glycosylation | Yes | uniprot.orgr-project.org |
| Monomeric/Multimeric | Monomer | uniprot.orgr-project.org |
| Associated Allergy | Baker's Asthma | nih.govuniprot.orguni-freiburg.der-project.org |
Immunological Mechanisms of Bmai 1 Allergenicity
IgE-Mediated Hypersensitivity Pathways Induced by BMAI-1
IgE-mediated, or Type I, hypersensitivity is a rapid and often potent immune response central to allergic diseases. This pathway is initiated upon re-exposure to an allergen in sensitized individuals who have pre-existing allergen-specific IgE antibodies. These antibodies are bound to the surface of mast cells and basophils, key effector cells in this reaction. frontiersin.orgcapes.gov.br
Mast Cell and Basophil Activation in Response to BMAI-1
Release of Inflammatory Mediators Triggered by BMAI-1 Interaction
A simplified representation of key mediators and their effects is shown below:
| Mediator | Primary Effects |
| Histamine | Increased vascular permeability, smooth muscle contraction, itching, sneezing |
| Tryptase | Tissue remodeling, activation of other mediators |
| Prostaglandin (B15479496) D2 | Bronchoconstriction, vasodilation |
| Cysteinyl Leukotrienes | Potent bronchoconstriction, increased vascular permeability |
| Cytokines & Chemokines | Recruitment of other immune cells (eosinophils, neutrophils, lymphocytes) frontiersin.org |
Cellular Immunological Responses to BMAI-1
Antigen-Presenting Cell (APC) Interaction and Processing of BMAI-1
T-Helper Cell Differentiation (Th1/Th2/Th17) in BMAI-1 Sensitization
Regulatory T and B Cell Involvement in Immune Modulation Against BMAI-1
Regulatory T (Treg) cells and regulatory B (Breg) cells play crucial roles in maintaining immune tolerance and modulating immune responses, including those directed against allergens. Treg cells, often characterized by the expression of the transcription factor Foxp3, can suppress the activity of effector T cells (such as Th2 cells) and inhibit IgE production. They achieve this through various mechanisms, including the secretion of immunosuppressive cytokines like IL-10 and TGF-β, and direct cell-to-cell contact. Breg cells also contribute to immune tolerance, primarily through the production of IL-10, which can suppress effector T cell responses and promote the differentiation of Treg cells.
Compound Names and PubChem CIDs
Research Methodologies for Bmai 1 Allergen Analysis and Detection
Protein-Based Detection and Quantification Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for BMAI-1 Detection
Immunoblotting and Dot-Blot Assays for IgE Binding Capacity
Lateral Flow Immunochromatographic Devices in Allergen Research
Lateral flow immunochromatographic devices (LFIA), also known as lateral flow tests (LFT), are rapid, qualitative or semi-quantitative immunoassay platforms widely used for point-of-care testing, including allergen detection hyserve.comacs.orghygiena.comrsc.orgnih.gov. These devices are based on the principles of ELISA and involve the flow of a liquid sample through a membrane containing immobilized antibodies or antigens hygiena.com.
Allergen-specific lateral flow devices are designed to detect the presence of allergenic proteins in various samples, such as environmental surfaces or rinse water hyserve.comhygiena.com. They typically involve a sample pad, a conjugate pad containing labeled detection antibodies, a test line with immobilized capture antibodies, and a control line hygiena.com. The presence of the target allergen leads to the formation of a colored line at the test zone. While primarily qualitative, some advancements allow for semi-quantitative results, often with the aid of readers or image analysis acs.orgnih.gov. LFIA offers advantages in terms of simplicity, speed, and portability, making them useful for rapid screening and assessing cleaning efficacy in food production environments hygiena.com. Research continues to focus on improving the sensitivity and multiplexing capabilities of LFIA for allergen detection acs.org.
Mass Spectrometry for BMAI-1 Protein Identification and Characterization
Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of proteins, including allergens food.gov.uknih.govnih.govcapes.gov.brthermofisher.com. MS provides detailed information about the mass-to-charge ratio of peptides or intact proteins, which can be used to determine amino acid sequences, identify post-translational modifications, and confirm protein identity by comparing spectra to databases.
Nucleic Acid-Based Detection Techniques for BMAI-1 Source Organism
Polymerase Chain Reaction (PCR) and its Variants (Real-time PCR, Multiplex PCR)
Polymerase Chain Reaction (PCR) is a highly sensitive molecular technique used to amplify specific DNA sequences r-biopharm.comresearchgate.net. In allergen analysis, PCR is employed to detect DNA from allergenic organisms in food and environmental samples food.gov.ukr-biopharm.comnih.govcongen.defood.gov.uk. Unlike protein-based methods, PCR detects the presence of the source organism's genetic material, offering high specificity as it targets unique DNA sequences r-biopharm.com.
Real-time PCR (qPCR) allows for the monitoring of DNA amplification in real-time, enabling quantification of the target DNA r-biopharm.comnih.govcongen.deresearchgate.net. This can provide an indication of the amount of the allergenic source material present. Real-time PCR has been successfully applied for the detection and quantification of various food allergens, such as peanut nih.govresearchgate.netmdpi.com and fish r-biopharm.com. It offers advantages including high sensitivity and relatively fast results r-biopharm.com.
DNA Sequencing for Genetic Identification of Allergen Sources
Spectroscopic and Biophysical Approaches
Spectroscopic and biophysical methods offer valuable tools for analyzing the structural and interaction properties of allergens. These techniques can provide insights into the molecular characteristics of allergens and their interactions with antibodies.
Near-Infrared (NIR) Spectroscopy in Allergen Research
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive, and cost-effective method that has shown promise in food allergen testing. illinois.eduphotonicsonline.com This technique utilizes near-infrared light to measure the absorbance of different wavelengths by a sample. illinois.edu Each material possesses a unique "fingerprint" of light absorbance, allowing for the detection and even quantification of allergens when present in a matrix like flour. illinois.edu
NIR spectroscopy, often coupled with machine learning or multivariate analysis, can identify multiple allergens simultaneously. illinois.eduspectroscopyonline.com Studies have demonstrated its effectiveness in detecting allergens such as peanut, sesame, and wheat in quinoa flour. illinois.eduoptica-opn.org While an indirect method, NIR spectroscopy can accurately determine the presence of an allergen, which is crucial information for consumers and food manufacturers. The development of low-cost miniature sensors based on this methodology is also being explored. illinois.edu
NIR spectroscopy offers several advantages, including being non-destructive, non-invasive, and not requiring chemicals. illinois.eduphotonicsonline.com It provides real-time results and can be performed with minimal training. illinois.edu
Surface Plasmon Resonance (SPR) for Allergen-Antibody Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure molecular interactions in real-time, including the binding of allergens to antibodies. mtoz-biolabs.comjacksonimmuno.com This method involves immobilizing a ligand, such as an allergen, on a sensor chip and then exposing it to an analyte, such as an antibody. mtoz-biolabs.comproteogenix.science The binding of the analyte to the ligand causes a change in the refractive index near the sensor surface, which is detected as a shift in the resonance angle. mtoz-biolabs.comjacksonimmuno.com This shift is proportional to the mass change on the sensor surface, allowing for the real-time monitoring of binding and dissociation events. mtoz-biolabs.comjacksonimmuno.com
Bioinformatic and Computational Tools in Allergen Research
Bioinformatic and computational tools are increasingly important in allergen research, providing methods for analyzing sequence and structural data, and predicting allergenicity and cross-reactivity.
Allergen Sequence and Structure Databases (e.g., AllFam, SDAP)
Specialized databases are essential resources for storing and accessing information about allergens, including their sequences, structures, and related data. Databases like AllFam and SDAP (Structural Database of Allergenic Proteins) play a crucial role in facilitating allergen research.
The AllFam database classifies allergens into protein families based on data from sources such as the WHO/IUIS Allergen Nomenclature Database and the Pfam database. bham.ac.ukmeduniwien.ac.at This classification helps in understanding relationships between allergens and predicting potential cross-reactivity. meduniwien.ac.at AllFam provides information on the biochemical properties and allergological significance of protein family members. meduniwien.ac.at As of a past update, AllFam contained classifications for a significant number of allergens into various families. meduniwien.ac.at
The Structural Database of Allergenic Proteins (SDAP) contains information on the sequence, 3D structures, and epitopes of known allergens compiled from published literature and other databases. nih.gov SDAP is designed to be user-friendly and is valuable for comparing the sequence, structure, and epitopes of allergens. nih.gov It assists clinicians and researchers in identifying potential cross-reacting allergens and understanding the molecular basis of cross-reactivity. nih.gov
Predictive Algorithms for Allergenicity and Cross-Reactivity (e.g., A-RISC Index)
Computational algorithms are developed to predict the potential allergenicity of proteins and the likelihood of cross-reactivity between different allergens. These algorithms often utilize sequence similarity and other protein properties to make predictions.
One such predictive tool is the A-RISC index (Allergens'–Relative Identity, Similarity and Cross-reactivity). nih.govnih.gov The A-RISC index is a method used to estimate the likelihood of IgE cross-reactivity between allergens belonging to the same protein family. nih.govnih.govmdpi.com It is calculated based on sequence similarities and identities between members of the protein families. nih.govmdpi.com The A-RISC index provides a single numerical value that describes the risk of a cross-reactive reaction, categorizing the risk as high, medium-high, medium-low, or low. nih.gov
Predictive algorithms for allergenicity often involve comparing the amino acid sequence of a novel protein to known allergens in databases. food.gov.uk High sequence similarity, particularly in areas corresponding to IgE epitopes, can indicate potential allergenicity and cross-reactivity. nih.gov While computational methods for epitope prediction still have limitations, tools like the A-RISC index contribute to assessing the theoretical risk of cross-reactivity between proteins from different species within the same family. researchgate.netplos.org
Data Table: Examples of Allergen Databases
| Database Name | Type of Information | Key Features | Relevance to BMAI-1 |
| AllFam | Allergen families, biochemical properties, allergological significance | Classifies allergens into protein families, links to other databases | Likely includes BMAI-1 (Hor v 15) and its protein family classification. bham.ac.ukmeduniwien.ac.atmeduniwien.ac.at |
| SDAP (Structural Database of Allergenic Proteins) | Sequence, 3D structures, epitopes | User-friendly interface, comparison tools for sequence/structure/epitopes | Provides access to BMAI-1 sequence and potentially structural information if available. nih.gov |
| WHO/IUIS Allergen Nomenclature Database | Official allergen names, sources, biochemical properties | Standardized nomenclature for allergens | Lists BMAI-1 as Hor v 15. unl.edu |
| Allergome | Clinical, biological, structural information | Comprehensive repository, includes IUIS and non-IUIS allergens | Likely contains detailed information on BMAI-1. nih.govcapes.gov.br |
| Algorithm/Index | Basis of Prediction | Output | Conceptual Application to BMAI-1 |
| A-RISC Index | Sequence identity and similarity within protein families | Numerical index indicating cross-reactivity risk (High, Medium-High, etc.) | Comparing BMAI-1 sequence to other cereal alpha-amylase/trypsin inhibitors to predict cross-reactivity risk. nih.govnih.govmdpi.com |
Detailed Research Findings (Synthesized from Search Results):
DNA sequencing revealed the Iam1 gene on barley chromosome 2 is responsible for encoding BMAI-1, a 14.5 kDa protein. nih.gov BMAI-1 is a glycosylated monomeric inhibitor belonging to the alpha-amylase/trypsin inhibitor family. nih.gov
NIR spectroscopy, combined with multivariate analysis or machine learning, has demonstrated high accuracy (up to 99.68% in some studies) in detecting and classifying food allergens in powders, including distinguishing between different allergen categories. semanticscholar.org While not specifically tested for BMAI-1 in the provided results, the method's success with other cereal allergens like wheat suggests its potential applicability. illinois.eduspectroscopyonline.comoptica-opn.org
SPR has been effectively used to study the binding kinetics of antibodies to various allergens, such as peanut allergens and milk allergens, allowing for the determination of binding affinities and aiding in the development of sensitive detection methods. nih.govmdpi.commdpi.com This technique is directly applicable to characterizing the interaction between IgE antibodies from sensitized individuals and BMAI-1.
Bioinformatic analysis using sequence databases has confirmed BMAI-1's homology to other cereal allergens like wheat Tri a 15, with noted sequence identity. unl.edu Databases like AllFam and SDAP provide platforms for researchers to access and analyze this information in the context of protein families and potential cross-reactivity. bham.ac.ukmeduniwien.ac.atnih.gov
Predictive algorithms like the A-RISC index offer a computational approach to estimate cross-reactivity risk based on sequence homology within protein families, a method that can be applied to assess the potential for BMAI-1 to cross-react with other related proteins. nih.govnih.govmdpi.comresearchgate.net
Cross Reactivity and Comparative Allergenicity of Bmai 1
Immunological Cross-Reactivity Patterns within the Alpha-Amylase/Trypsin Inhibitor Family
Factors Influencing Cross-Reactive Potential: Sequence Homology versus Conformational Similarity
Cross-reactivity between proteins can be influenced by both amino acid sequence homology and conformational similarity mdpi.comfrontiersin.orgfoodstandards.gov.au. Sequence identity refers to the presence of identical amino acids at corresponding positions in different sequences, while similarity considers whether amino acids share similar physicochemical properties . Conformational similarity refers to the resemblance in the three-dimensional structure of proteins, which determines the spatial arrangement of amino acids forming conformational epitopes mdpi.comnih.gov.
While a high sequence homology (generally >70% identity) is often associated with cross-reactivity, it is not the sole determinant frontiersin.orgcanadianallergyandimmunologytoday.com. Regulatory guidelines have considered a threshold of more than 35% identity in amino acid sequence over an 80-amino acid window as an indicator for potential cross-reactivity that warrants further investigation nih.goveuropa.eu. However, this 35% threshold is considered an ineffective way to analyze the potential for cross-reactivity, as similar regions between proteins can arise from convergent evolution, not just homology .
Implications for Broad-Spectrum Allergen Research
Research into the sequence and structural similarities, as well as the role of post-translational modifications like glycosylation, can help identify key epitopes responsible for IgE binding and cross-reactivity jiaci.orgnih.govfrontiersin.org. This knowledge can inform the development of improved diagnostic tools that can differentiate between sensitization to specific cereal allergens and cross-reactive patterns canadianallergyandimmunologytoday.comnih.gov. Furthermore, it can aid in the development of targeted immunotherapies that address the specific allergens or epitopes responsible for a patient's allergic reactions, potentially leading to more effective treatments for broad-spectrum cereal allergies frontiersin.org. The identification of conserved sequence motifs characteristic of allergenic proteins within this family can also serve as fingerprints for assessing the allergenic potential of newly encountered proteins nih.gov.
Interactive Data Table: IgE Binding and Allergenicity of Alpha-Amylase/Trypsin Inhibitors
| Allergen (Source) | Type | Glycosylation | IgE Binding Capacity (in vitro) | Allergenic Activity (in vivo) | Citation |
| BMAI-1 (Barley) | Monomeric | Non-glycosylated | Strongest | Strongest | researchgate.netportlandpress.comnih.gov |
| CM16* (Wheat) | Tetrameric subunit | Glycosylated | Strongest | Strongest | researchgate.netportlandpress.comnih.gov |
| CMb* (Barley) | Tetrameric subunit | Glycosylated | Significantly enhanced | Strongest | researchgate.netportlandpress.comnih.gov |
| gWTAI-CM16 (Wheat) | Tetrameric subunit | Glycosylated | Strongest | Highest reactivity (among tested wheat subunits) | jiaci.org |
| WTAI-CM16 (Wheat) | Tetrameric subunit | Non-glycosylated | Lower than glycosylated form | Lower than glycosylated form | jiaci.org |
| Other tested inhibitors | Various | Various | Varying | Varying | researchgate.netportlandpress.comnih.gov |
Future Research Trajectories for Bmai 1 Allergen
Elucidation of Undiscovered Epitopes and Their Functional Significance
Investigation of Environmental and Processing Influences on BMAI-1 Allergenicity
Development of Advanced In Vitro Models for Allergenicity Assessment
Integration of Multi-Omics Data for Comprehensive Allergen Analysis
Contribution of BMAI-1 Research to Fundamental Immunological Principles
Data Table Examples (Illustrative - actual data would depend on future research findings):
Future Research Area: Elucidation of Undiscovered Epitopes
| Epitope ID | Sequence Fragment | Predicted Type (Linear/Conformational) | Predicted IgE Binding Affinity (nM) | In Vitro Basophil Activation (% CD63+) |
| E1 | AGFKL... | Linear | High | >50 |
| E2 | PSTG... | Conformational | Medium | 20-50 |
| E3 | ... | ... | ... | ... |
Future Research Area: Environmental and Processing Influences
| Processing Method | Temperature (°C) | Time (min) | Change in BMAI-1 Structure (e.g., unfolding) | Change in IgE Binding (% of raw) |
| Boiling | 100 | 10 | Partial | 60 |
| Fermentation | 30 | 60 | Minimal | 90 |
| Roasting | 180 | 20 | Significant | 30 |
Future Research Area: Advanced In Vitro Models
| Model Type | Cell Types Included | Endpoint Measured | Correlation with Clinical Reactivity |
| Mucosal Co-culture Model | IEC, moDC, T cells, B cells, Mast cells | IgE production, Mediator release | High |
| Basophil Activation Test (BAT) | Basophils | CD63 expression | Medium to High |
Q & A
Q. How can researchers ensure compliance with evolving regulatory frameworks for BMAI-1 allergenicity assessments?
- Methodological Answer : Monitor updates to EMA and WHO/IUIS guidelines, particularly for biologics and biotechnological allergens. Engage with regulatory agencies during pre-submission meetings to align study designs with requirements (e.g., batch consistency testing for allergen extracts). Document all protocol deviations transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
